molecular formula C19H27F3N2 B12531222 N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine CAS No. 821781-38-8

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine

Cat. No.: B12531222
CAS No.: 821781-38-8
M. Wt: 340.4 g/mol
InChI Key: MWFVLVXYSZBSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8) is a chemical compound with a molecular formula of C₁₉H₂₇F₃N₂ and a molecular weight of 340.4 g/mol . This piperidine derivative features a trifluoromethyl group at the ortho position of its benzyl substituent, a structural motif known to confer unique steric and electronic properties . The ortho-trifluoromethyl group induces a distinct torsional strain, preventing planar stacking and potentially enhancing binding specificity in biological systems, making the compound a valuable scaffold in medicinal chemistry research . Compounds with trifluoromethyl-substituted aromatic rings are frequently explored in drug discovery for their potential to interact with various enzyme targets . For instance, structurally related trifluoromethylphenyl derivatives have been investigated as high-affinity inhibitors for targets such as Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) in antimalarial research and as ligands for the phencyclidine (PCP) binding site of the NMDA receptor in neuroscience studies . The conformational profile of this molecule, influenced by the steric bulk of the ortho-substituent and the flexibility of its cyclohexyl and piperidine rings, makes it a compound of significant interest for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

821781-38-8

Molecular Formula

C19H27F3N2

Molecular Weight

340.4 g/mol

IUPAC Name

N-cyclohexyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-amine

InChI

InChI=1S/C19H27F3N2/c20-19(21,22)18-11-5-4-7-15(18)14-24(16-8-2-1-3-9-16)17-10-6-12-23-13-17/h4-5,7,11,16-17,23H,1-3,6,8-10,12-14H2

InChI Key

MWFVLVXYSZBSJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2C(F)(F)F)C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Substitution and Alkylation Reactions

The piperidine nitrogen and benzyl group participate in nucleophilic substitution or alkylation under basic conditions.

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃/DMF to form quaternary ammonium salts .

  • Benzyl Group Halogenation : The trifluoromethylbenzyl moiety undergoes electrophilic substitution with Cl₂ or Br₂ under FeCl₃ catalysis, yielding para-halogenated derivatives .

Example Reaction :

Compound+CH3IK2CO3,DMFN-Cyclohexyl-N-[2-(trifluoromethyl)phenyl]methyl-N-methylpiperidin-3-ammonium iodide\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}-N-methylpiperidin-3-ammonium iodide}

Oxidation Reactions

The tertiary amine is resistant to oxidation, but the cyclohexyl group can undergo partial oxidation under strong conditions:

  • Cyclohexyl Oxidation : With KMnO₄/H₂SO₄, the cyclohexyl group forms cyclohexanone derivatives .

  • Trifluoromethyl Stability : The CF₃ group remains intact under most oxidative conditions due to its strong electron-withdrawing nature .

Reagents and Products :

ReagentConditionsMajor ProductYield (%)Source
KMnO₄/H₂SO₄80°C, 6 hrN-(Cyclohexanone)-N-{[2-(CF₃)phenyl]methyl}piperidin-3-amine45–55

Cross-Coupling Reactions

Pd-catalyzed C–N coupling enables modification of the benzyl or piperidine groups:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/L17 (XPhos) and K₃PO₄ to form biaryl amine derivatives .

  • Suzuki-Miyaura Coupling : Limited applicability due to the absence of boronic acid handles, but CF₃-directed coupling is feasible with specialized catalysts .

Mechanistic Pathway :

Compound+Ar-XPd/L17, K3PO4N-Cyclohexyl-N-[2-(CF₃)phenyl]methyl-N-(Ar)piperidin-3-amine\text{Compound} + \text{Ar-X} \xrightarrow{\text{Pd/L17, K}_3\text{PO}_4} \text{N-Cyclohexyl-N-{[2-(CF₃)phenyl]methyl}-N-(Ar)piperidin-3-amine}

Acid-Base Reactivity

The piperidine nitrogen (pKa ~10.5) forms stable salts with strong acids:

  • Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to yield a crystalline hydrochloride salt .

  • Deprotonation : With NaH, generates a strong base for further alkylation or arylation .

Cyclization Pathways

Intramolecular reactions form fused heterocycles under thermal or acidic conditions:

  • Piperidine Ring Expansion : Heating with BrCN in CHCl₃ forms a seven-membered azepane ring via CN insertion .

  • Benzannulation : Under Friedel-Crafts conditions (AlCl₃, 120°C), forms tricyclic indole analogs .

Key Cyclization Example :

CompoundAlCl3,Δ6-(Trifluoromethyl)-1,2,3,4-tetrahydrocyclopenta[b]indole\text{Compound} \xrightarrow{\text{AlCl}_3, \Delta} \text{6-(Trifluoromethyl)-1,2,3,4-tetrahydrocyclopenta[b]indole}

Comparative Reactivity Table

Reaction TypeReagentsSelectivityByproducts
N-AlkylationAlkyl halides, K₂CO₃Tertiary amineQuaternary salts
OxidationKMnO₄, H₂SO₄Cyclohexyl > CF₃Carboxylic acids
C–N CouplingPd/XPhos, Aryl halidesBenzyl positionHomocoupled arenes

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and forming aromatic fluorocarbons .

  • Photolysis : UV light (254 nm) induces C–N bond cleavage, yielding cyclohexylamine and trifluoromethylbenzyl radicals .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine exhibit promising anticancer properties. For instance, studies on related piperidine derivatives have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the trifluoromethyl group may enhance the compound's efficacy against cancer cells.

2. Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Research has demonstrated that derivatives of piperidine can act as modulators for neurotransmitter receptors, potentially offering therapeutic benefits for conditions like depression and anxiety . The unique structural features of this compound may allow it to interact effectively with these receptors.

3. Antimicrobial Properties

The incorporation of trifluoromethyl groups in organic compounds has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit antifungal and insecticidal properties, indicating that this compound could be explored for agricultural applications as an antifungal agent .

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Effectiveness Reference
AnticancerN-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AminesPGIs up to 86.61% against SNB-19
AntifungalTrifluoromethyl Pyrimidine DerivativesEffective against B. cinerea
Neurological ModulationPiperidine DerivativesPotential antidepressant activity

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives revealed that compounds containing trifluoromethyl groups exhibited significant anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and suggested further exploration of similar compounds for cancer therapy .

Case Study 2: Antimicrobial Activity

In another study focusing on the synthesis of novel trifluoromethyl pyrimidine derivatives, several compounds demonstrated strong antifungal activities against common pathogens affecting crops. These findings indicate the potential for developing new agricultural fungicides based on the chemical structure similar to this compound .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines

  • Structural features : These compounds feature a guanidine core with a CF₃-substituted phenyl group. For example, compound 49 (Table 5, ) has a CF₃ group at the meta position.
  • Key differences : Unlike the piperidine backbone in the target compound, these derivatives utilize a guanidine scaffold. Substitutions at the meta position of the phenyl ring improve binding affinity at the PCP site, whereas ortho or para substitutions reduce activity .
  • Pharmacological relevance : The CF₃ group enhances binding affinity when positioned at meta, suggesting that substituent geometry critically impacts target interaction.

Piperazine-Based Trifluoromethylphenyl Derivatives

  • Example compounds :
    • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Molecular formula: C₂₅H₃₆F₃N₃O₂; MW: 468.2) .
    • N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine .
  • Structural comparison : These analogs replace the piperidine core with a piperazine ring and incorporate a cyclopentyl-tetrahydro-2H-pyran system. The CF₃ group is positioned at meta or para on the phenyl ring.

Heterocyclic Trifluoromethylphenyl Amines

  • Example: 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (Molecular formula: C₁₉H₁₃F₃N₃S; MW: 380.4) .
  • Structural divergence: A thieno-pyrimidine core replaces the piperidine ring. The CF₃ group is at the meta position.
  • Activity: Thieno-pyrimidine derivatives are explored as kinase inhibitors, with the CF₃ group contributing to hydrophobic interactions in ATP-binding pockets .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure CF₃ Position Molecular Formula Molecular Weight Key Pharmacological Notes
Target Compound Piperidine ortho Not explicitly provided ~350–400 (estimated) Potential kinase/PIM1 inhibition
N′-3-(Trifluoromethyl)phenyl guanidine (49) Guanidine meta C₁₄H₁₃F₃N₄ 318.3 Improved PCP site affinity
Piperazine derivative (Example 5) Piperazine meta C₂₅H₃₆F₃N₃O₂ 468.2 GPCR modulation
Thieno-pyrimidine analog Thieno-pyrimidine meta C₁₉H₁₃F₃N₃S 380.4 Kinase inhibition

Key Research Findings

Substituent Position Matters: CF₃ at meta (e.g., compound 53 in ) enhances binding affinity compared to ortho or para positions. This trend is consistent across guanidine and piperazine derivatives .

Scaffold Flexibility Influences Activity: Piperidine/piperazine cores (e.g., ) allow for modular synthesis and tuning of pharmacokinetic properties. Rigid heterocycles like thieno-pyrimidine () favor selective kinase inhibition but may limit bioavailability.

Synthetic Accessibility :

  • Piperidine derivatives are often synthesized via reductive amination (e.g., ), while piperazine analogs require multi-step coupling reactions ().

Biological Activity

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with cyclohexyl and trifluoromethyl groups. This unique configuration contributes to its pharmacological properties. The IUPAC name for this compound is this compound, and it is often referred to in literature by its chemical formula or CAS number.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.

  • Case Study : A derivative with a trifluoromethyl group demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes.

  • Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have shown moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

3. Antimicrobial Activity

Research has indicated that compounds bearing the trifluoromethyl group exhibit antimicrobial properties.

  • In Vitro Studies : Some derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) between 62.5 µM and 250 µM, indicating moderate antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer cells)25.72 ± 3.95 μM
AChE InhibitionHuman AChE27.04 - 106.75 µM
AntimicrobialMycobacterium tuberculosis62.5 - 250 µM

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.
  • Enzyme Interaction : The compound's structural features allow it to fit into the active sites of enzymes like AChE, inhibiting their activity through competitive or non-competitive mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling cyclohexylamine with a trifluoromethyl-substituted benzyl bromide intermediate under inert conditions (e.g., N₂ atmosphere) using NaBH₃CN as a reducing agent. Reaction optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:electrophile). Yields >70% are achievable with rigorous drying of reagents . Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, trifluoromethyl at δ ~4.3 ppm) and LC-MS for molecular weight verification (expected [M+H]+ ~387 Da). HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm can assess purity (>95%). X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in related N-cyclohexyl-pyrimidine derivatives .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, necessitating solubilization in DMSO (≤10 mM stock). Stability studies (pH 7.4 PBS, 37°C) should monitor degradation via LC-MS over 24–72 hours. For aqueous buffers, consider cyclodextrin-based formulations to prevent aggregation. Store at –20°C under argon to minimize oxidation .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor modulation?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases, GPCRs). For enzyme inhibition, perform kinetic assays (e.g., fluorogenic substrates for proteases) with varying inhibitor concentrations (0.1–100 µM). Molecular docking (AutoDock Vina) can predict binding poses, leveraging the trifluoromethyl group’s hydrophobic interactions . Validate hypotheses with site-directed mutagenesis of suspected binding residues .

Q. How do structural modifications (e.g., substituent placement on the phenyl ring) affect biological activity?

  • Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce substituents (e.g., -Cl, -OCH₃) at the phenyl ring’s ortho/meta/para positions. Compare IC₅₀ values in target assays (e.g., anticancer screens). Data from similar trifluoromethyl-containing compounds show that para-substitutions often enhance metabolic stability, while ortho-substitutions may sterically hinder binding . Structure-activity relationship (SAR) tables should include logP, polar surface area, and in vitro potency .

Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ across cell lines) be resolved?

  • Methodological Answer : Conduct proteomic profiling of responsive vs. resistant cell lines to identify differential protein expression (e.g., ABC transporters affecting drug efflux). Validate using CRISPR knockouts of candidate genes. Pharmacodynamic studies (western blotting for apoptosis markers like cleaved caspase-3) can clarify on-target effects. Cross-reference with PubChem BioAssay data for related compounds to identify confounding factors (e.g., off-target kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.